molecular formula C12H13NO B13030312 (S)-2-Amino-1-(naphthalen-2-yl)ethanol

(S)-2-Amino-1-(naphthalen-2-yl)ethanol

Cat. No.: B13030312
M. Wt: 187.24 g/mol
InChI Key: PGJHAXAIVJIVSM-GFCCVEGCSA-N
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Description

(S)-2-Amino-1-(naphthalen-2-yl)ethanol is a chiral compound that features an amino group and a hydroxyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(naphthalen-2-yl)ethanol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol . Another approach is the catalytic hydrogenation of the corresponding nitro compound using a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(naphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-1-(naphthalen-2-yl)ethanol is unique due to its specific chiral configuration and the position of the amino group on the naphthalene ring. This configuration can lead to different biological activities and chemical reactivity compared to its isomers .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(1S)-2-amino-1-naphthalen-2-ylethanol

InChI

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m1/s1

InChI Key

PGJHAXAIVJIVSM-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](CN)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O

Origin of Product

United States

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